

Fmoc-L-beta-homoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-L-beta-homoleucine*

Cat. No.: *B557519*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Fmoc-L-beta-homoleucine**, a key building block in modern peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

Fmoc-L-beta-homoleucine, a derivative of the natural amino acid leucine, is distinguished by the presence of an additional methylene group in its backbone. This modification imparts unique conformational properties and enhanced stability against enzymatic degradation to peptides incorporating this amino acid. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a crucial protecting group for solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

Property	Value	Reference
CAS Number	193887-44-4	[1][2][3][4]
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[1][2]
Molecular Weight	367.45 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥98% (HPLC)	[1]
IUPAC Name	(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid	[2]
Synonyms	Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid	[1]
Optical Rotation	[α] ²⁰ D = -24 ± 2° (c=0.5 in CHCl ₃)	[1]
	[α] ²⁵ D = -5.0 to -7.0° (c=1 in DMF)	[1]
Storage Conditions	0 - 8 °C	[1]

Chemical Structure

The structure of **Fmoc-L-beta-homoleucine** is characterized by the Fmoc protecting group attached to the amine of the beta-amino acid, L-beta-homoleucine.

Caption: Chemical structure of **Fmoc-L-beta-homoleucine**.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR for **Fmoc-L-beta-homoleucine** are not readily available in public databases. However, commercial suppliers like Thermo Fisher Scientific indicate that the proton NMR data conforms

to the expected structure.[2] Researchers requiring detailed analytical data are advised to request Certificates of Analysis from their suppliers.

Solubility

Fmoc-protected amino acids are generally sparingly soluble in water.[5] They exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6][7] However, Fmoc-amino acids with bulky or hydrophobic side chains may show limited solubility.[6] The trityl-protected derivatives of asparagine and glutamine, for instance, show improved solubility in DMF compared to their unprotected counterparts.[8] Recent research has also explored "green" solvents like PolarClean and triethyl phosphate (TEP) as viable alternatives to traditional solvents for dissolving Fmoc-amino acids.[9]

Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-beta-homoleucine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The following is a generalized protocol for the incorporation of **Fmoc-L-beta-homoleucine** into a peptide chain on a solid support.

Resin Swelling

- The appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides) is placed in a reaction vessel.[10][11]
- A suitable solvent, typically DMF or dichloromethane (DCM), is added to swell the resin, which increases the accessibility of reactive sites.[10][11] This process is usually carried out for 1-2 hours at room temperature.[12]

N-terminal Fmoc Deprotection

- The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.
- This is achieved by treating the resin with a 20% solution of piperidine in DMF.[11] The reaction is typically run for 15-30 minutes.[10]

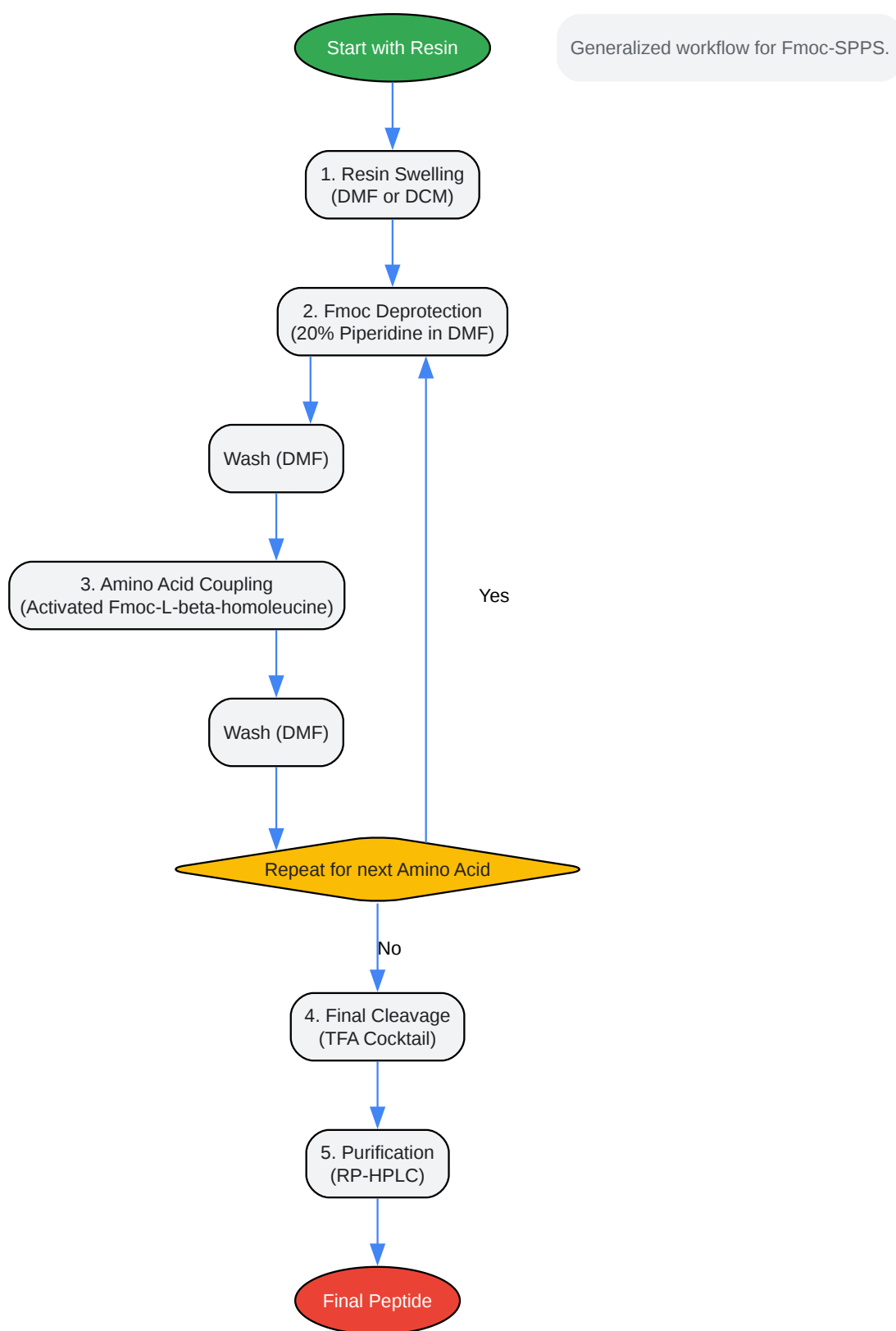
- The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[\[10\]](#)

Amino Acid Coupling

- In a separate vessel, **Fmoc-L-beta-homoleucine** (typically 3-5 equivalents) is activated. Common activating agents include HBTU, HATU, or DIC/HOBt.[\[6\]](#)[\[12\]](#)
- A hindered base such as diisopropylethylamine (DIPEA) is added to the amino acid solution.[\[12\]](#)
- The activated **Fmoc-L-beta-homoleucine** solution is then added to the deprotected resin.
- The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[\[12\]](#) The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.

Repetition and Final Cleavage

- The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[\[10\]](#)
- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
- A common cleavage cocktail consists of trifluoroacetic acid (TFA) mixed with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water).[\[10\]](#)[\[12\]](#)
- The cleavage reaction is typically carried out for 2-4 hours at room temperature.[\[12\]](#)
- The crude peptide is then precipitated with cold diethyl ether, purified (usually by reverse-phase HPLC), and characterized.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Fmoc-SPPS.

Applications in Drug Development and Research

The incorporation of beta-homo amino acids like L-beta-homoleucine into peptides offers several advantages for drug development. These modified peptides often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life.[13][14] The altered backbone conformation can also lead to enhanced receptor binding affinity and selectivity.[15]

Fmoc-L-beta-homoleucine is a valuable tool for:

- **Peptide Synthesis:** As a fundamental building block for creating novel peptides with enhanced stability and unique structural properties.[1]
- **Drug Development:** In the design of peptide-based therapeutics with improved pharmacokinetic profiles.[1] Its use has been noted in research areas such as oncology and immunology.
- **Protein Engineering:** To create modified proteins with new functionalities.[1]
- **Bioconjugation:** For linking peptides to other molecules, such as antibodies or imaging agents, in targeted drug delivery systems.[1]

Signaling Pathways

Currently, there is no publicly available research that directly implicates **Fmoc-L-beta-homoleucine** in specific signaling pathways. As a protected amino acid, its primary role is in the synthesis of peptides. The resulting peptides, due to their enhanced stability and unique conformations conferred by the beta-homo amino acid residue, may then be designed to interact with and modulate various biological signaling pathways. The specific pathway targeted would be dependent on the full sequence and structure of the final peptide product. The inclusion of β -amino acids has been shown to be a promising strategy in the development of receptor agonists and antagonists, protease inhibitors, and MHC-binding peptides for vaccines and autoimmune disease therapies.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. H51976.MD [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aaep.bocsci.com [aaep.bocsci.com]
- To cite this document: BenchChem. [Fmoc-L-beta-homoleucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557519#fmoc-l-beta-homoleucine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com